8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one
Description
8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one is a halogenated chromen-2-one derivative characterized by a benzopyran core substituted with bromo (C8), chloro (C6), and methyl (C4) groups, along with a 2,4-dichlorophenyl ring at C3. Chromen-2-ones (coumarin analogues) are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent patterns .
Properties
IUPAC Name |
8-bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl3O2/c1-7-11-4-9(19)5-12(17)15(11)22-16(21)14(7)10-3-2-8(18)6-13(10)20/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLGLMRYEOUKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
Comparison :
Physicochemical Properties
Crystallographic and Conformational Analysis
- Chromen-2-one Core: The unsaturated pyran ring in the target compound allows planar conformations, facilitating π-π interactions absent in chromanones (e.g., ).
- Hydrogen Bonding : Analogues like exhibit C–H···O and C–H···π interactions stabilizing crystal packing, a feature likely conserved in the target compound .
- Dihedral Angles : Substituted phenyl rings (e.g., 2,4-dichlorophenyl) create dihedral angles >60° with the chromen core, reducing steric clash .
Biological Activity
8-Bromo-6-chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one , a synthetic organic compound classified as a chromenone, has garnered attention for its potential biological activities. This compound, with the CAS number 332104-21-9, is characterized by its unique molecular structure, which includes bromine and chlorine substituents that may influence its reactivity and biological properties.
Chemical Structure
The compound's chemical formula is . Its structural features include:
- A chromenone core
- Bromine and chlorine atoms at specific positions that enhance its biological activity
Synthesis
The synthesis typically involves multi-step organic reactions requiring specific catalysts and solvents to achieve high yield and purity. Common reactions include:
- Oxidation : Converting the compound to quinones or oxidized derivatives.
- Reduction : Producing dihydro derivatives.
- Substitution : Replacing halogen atoms with other functional groups using various reagents.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme or receptor activity, influencing various cellular processes. The exact pathways involved depend on the biological effects being studied.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
Preliminary studies suggest that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Recent investigations have highlighted its anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Inhibits cytokine production; potential for treating inflammatory diseases |
| Anticancer | Cytotoxic effects observed in multiple cancer cell lines |
Case Study: Anticancer Activity
In a study published in 2023, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types. This underscores its potential utility in cancer therapy.
Table 2: Comparison of Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Chloro-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | Lacks bromine; potentially lower reactivity | Limited antimicrobial activity |
| 8-Bromo-3-(2,4-dichlorophenyl)-4-methylchromen-2-one | Lacks chlorine; may affect overall activity | Moderate cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
